molecular formula C16H15NO3 B6369545 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid CAS No. 582325-13-1

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6369545
CAS No.: 582325-13-1
M. Wt: 269.29 g/mol
InChI Key: CPMMPKSYQSRTSZ-UHFFFAOYSA-N
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Description

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid is an organic compound with the molecular formula C16H17NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The dimethylaminocarbonyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound can also participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylcarbamoyl)phenylboronic acid
  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
  • 4-(Dimethylcarbamoyl)benzeneboronic acid

Uniqueness

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its combination of a dimethylaminocarbonyl group with a benzoic acid moiety allows for versatile applications in various fields.

Properties

IUPAC Name

4-[4-(dimethylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)15(18)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMMPKSYQSRTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683348
Record name 4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582325-13-1
Record name 4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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